REACTION_CXSMILES
|
C[Mg]Cl.Br[C:5]1[CH:16]=[CH:15][C:8]([C:9](N(OC)C)=[O:10])=[CH:7][C:6]=1[F:17].[CH2:18]([Li])CCC.C([O:26][B:27](OC(C)C)[O:28]C(C)C)(C)C.Cl>O1CCCC1>[C:9]([C:8]1[CH:15]=[CH:16][C:5]([B:27]([OH:28])[OH:26])=[C:6]([F:17])[CH:7]=1)(=[O:10])[CH3:18]
|
Name
|
|
Quantity
|
2.54 mL
|
Type
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reactant
|
Smiles
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C[Mg]Cl
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Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=O)N(C)OC)C=C1)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)OB(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
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Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
After stirring at 0° C. for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was cooled to −78° C.
|
Type
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STIRRING
|
Details
|
After stirring at −78° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to ambient temperature over 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 10 min
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove tetrahydrofuran
|
Type
|
EXTRACTION
|
Details
|
saturated with sodium chloride and extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
were extracted with 0.5 N aqueous sodium hydroxide (6×5 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC(=C(C=C1)B(O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |